Pimozide

Tourette syndrome Neuropsychiatry Pediatrics

Select Pimozide for its unparalleled D2/D1 selectivity (>3,984-fold), far exceeding haloperidol. As an industry-standard hERG positive control (IC50=18 nM) and potent STAT3/STAT5 inhibitor, it is essential for cardiac safety pharmacology, oncology repurposing, and Tourette's disorder protocols where haloperidol comparisons are planned. Its dual calcium channel antagonism (IC50=13 nM) further distinguishes it within the diphenylbutylpiperidine class. Procure ≥98% purity for reproducible research.

Molecular Formula C28H29F2N3O
Molecular Weight 461.5 g/mol
CAS No. 2062-78-4
Cat. No. B1677891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimozide
CAS2062-78-4
SynonymsAntalon
Orap
Orap forte
Pimozide
R-6238
R6238
Molecular FormulaC28H29F2N3O
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
InChIInChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)
InChIKeyYVUQSNJEYSNKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 150 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
Solubility1.73e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pimozide (CAS 2062-78-4) Procurement Guide: High-Potency Diphenylbutylpiperidine Antipsychotic for Tourette Syndrome and Research


Pimozide (CAS 2062-78-4) is an orally active diphenylbutylpiperidine (DPBP) antipsychotic agent, distinct from phenothiazine and butyrophenone neuroleptics [1]. As a prototypical DPBP, it is chemically defined as 1-[1-[4,4-bis(4-fluorophenyl)butyl]-4-piperidinyl]-2-benzimidazolone, with a molecular weight of 461.56 g/mol [2]. Pimozide is a potent antagonist of dopamine D2, D3, and D4 receptors, with Kis of 1.4 nM, 2.5 nM, and 1.8 nM, respectively, and also exhibits affinity for the α1-adrenoceptor (Ki = 39 nM) . It is an FDA-approved drug (Orap®) with a specific indication for the suppression of motor and phonic tics in patients with Tourette's Disorder who have failed to respond to other therapies [3]. Its elimination half-life of 55 hours in adults and 66 hours in children supports once-daily dosing [4].

Why Pimozide (CAS 2062-78-4) Is Not a Direct Substitute for Other Antipsychotics: Critical Distinctions in Receptor Profile and Safety


Pimozide's unique pharmacological signature as a diphenylbutylpiperidine precludes its simple interchange with other typical antipsychotics like haloperidol or phenothiazines. Key differentiators include its extremely potent and highly selective D2 receptor antagonism, its distinct action as a calcium channel antagonist (IC50 = 13-30 nM at the nitrendipine site), and its additional activity as an inhibitor of STAT3 and STAT5 [1][2][3]. Furthermore, pimozide carries a significant risk of QT interval prolongation due to its high-affinity blockade of the cardiac hERG potassium channel (IC50 = 18 nM), a liability that is not uniformly shared across the class and requires stringent cardiac monitoring [4]. This combination of specific on-target potency and a unique off-target liability profile makes pimozide a non-interchangeable agent, requiring a specific, evidence-based rationale for its selection in both clinical and research contexts.

Pimozide (CAS 2062-78-4) Comparative Evidence Guide: Quantified Differentiation vs. Haloperidol, Fluspirilene, Penfluridol, and Fluphenazine


Pimozide vs. Haloperidol: Superior Symptom Control and Lower Extrapyramidal Side Effects in Pediatric Tourette's Disorder

In a 24-week, double-blind, placebo-controlled crossover trial, pimozide was significantly superior to haloperidol for controlling tic symptoms in children and adolescents with Tourette's disorder, measured by the Tourette Syndrome Global Scale (TSGS) [1]. Pimozide treatment led to a significant improvement from placebo, whereas haloperidol did not. Crucially, haloperidol demonstrated a threefold higher frequency of serious side effects and significantly greater extrapyramidal symptoms relative to pimozide [1]. This combination of superior efficacy and improved tolerability provides a compelling rationale for selecting pimozide over haloperidol in this patient population.

Tourette syndrome Neuropsychiatry Pediatrics

Pimozide vs. Haloperidol and Chlorpromazine: Unmatched Dopamine D2 Receptor Potency and Selectivity

Pimozide is a more potent and selective antagonist at the dopamine D2 receptor compared to other typical antipsychotics. Its Ki for D2 is 2.51 nM, demonstrating higher affinity than haloperidol's Ki of 2.0 nM [1]. More importantly, pimozide exhibits over 10,000 nM affinity for the D1 receptor, indicating exceptional selectivity for D2 over D1 [1]. This contrasts sharply with haloperidol (D1 Ki = 83 nM) and chlorpromazine (D1 Ki = 112 nM), which have much lower D2/D1 selectivity ratios [1]. On a weight basis, pimozide is 50-70 times more potent than chlorpromazine [2].

Receptor pharmacology Binding affinity Dopamine receptors

Pimozide vs. Other Antipsychotics: Low hERG Selectivity Explains Pro-Arrhythmic Liability

Pimozide is a potent blocker of the hERG cardiac potassium channel, with an IC50 of 18 nM [1]. A comparative study assessed the ratio of D2 receptor binding affinity to hERG channel IC50 as a measure of cardiac safety. Pimozide, along with sertindole and thioridazine, displayed little (<10-fold) selectivity for the D2 receptor relative to hERG [2]. In contrast, olanzapine showed 100- to 1000-fold selectivity, and haloperidol also has a more favorable ratio [2]. This lack of selectivity means that therapeutic doses of pimozide required to block central D2 receptors will also produce significant cardiac hERG channel blockade, directly accounting for its high risk of QT interval prolongation and torsades de pointes [3].

Cardiac safety hERG channel QT prolongation

Pimozide vs. Phenothiazines and Butyrophenones: Unique Diphenylbutylpiperidine Class Calcium Channel Antagonism

Pimozide and other diphenylbutylpiperidines (fluspirilene, penfluridol, clopimozide) exhibit potent calcium channel antagonist activity, a property not shared by phenothiazine (e.g., chlorpromazine) or butyrophenone (e.g., haloperidol) neuroleptics [1]. Pimozide inhibits the binding of [3H]nitrendipine, a marker for L-type calcium channels, with an IC50 of 13 nM [1]. This is a class-defining feature. In cancer research, this calcium channel blockade has been linked to anti-proliferative effects [2]. Specifically, pimozide inhibits proliferation of A7r5 cells, which express T-type calcium channels, with an IC50 of 0.6-1.5 µM [3].

Calcium channel antagonist Pharmacology Diphenylbutylpiperidine

Pimozide vs. Fluspirilene and Penfluridol: Potent Inhibitor of STAT3 and STAT5 with Anti-Cancer Implications

Beyond its neuroleptic activity, pimozide has been identified as an inhibitor of the STAT3 and STAT5 signaling pathways, which are frequently dysregulated in cancer [1]. This activity is shared with other diphenylbutylpiperidines but not with many other typical antipsychotics. Pimozide inhibits the proliferation of U2OS osteosarcoma cells, which is dependent on STAT3 activity, with IC50 values of 22.16 μM at 24 hours, 17.49 μM at 48 hours, and 13.78 μM at 72 hours [2]. In comparative binding studies, pimozide inhibits [3H]nitrendipine binding with an IC50 of 13 nM, compared to 21 nM for fluspirilene and 30 nM for penfluridol, showing it is the most potent in this class for calcium channel antagonism [3].

STAT inhibition Oncology Drug repurposing

Pimozide vs. Fluphenazine: Equivalent Efficacy in Schizophrenia Maintenance with Distinct Safety Profile

In controlled clinical trials for maintenance therapy in chronic schizophrenia, pimozide at doses of 4-6 mg daily was found to be indistinguishable in efficacy from maintenance doses of fluphenazine, chlorpromazine, flupenthixol, perphenazine, or thioridazine [1]. A specific comparative trial of oral pimozide versus depot fluphenazine decanoate indicated that oral pimozide is clinically at least as effective [2]. While efficacy is comparable, the choice between these agents is often driven by differences in their side effect profiles and pharmacokinetics. Pimozide's extremely long half-life (55 hours) allows for once-daily dosing and potentially better compliance compared to some alternatives [3].

Schizophrenia Maintenance therapy Comparative efficacy

Pimozide (CAS 2062-78-4) Targeted Application Scenarios Based on Differential Evidence


Preferred Agent for Research in Pediatric Tourette's Disorder with Comparative Assessment to Haloperidol

Based on direct head-to-head clinical trial evidence, pimozide is the superior comparator or active agent in research protocols involving pediatric Tourette's disorder, particularly when a direct comparison to haloperidol is planned [1]. The quantified benefit in both symptom control and lower incidence of extrapyramidal side effects makes it the more ethical and scientifically robust choice for studies evaluating tic suppression or adverse effect mechanisms in this vulnerable population. Procurement for such studies should prioritize pimozide over haloperidol to ensure a favorable risk-benefit profile for participants and to generate data of high clinical relevance.

Reference Compound for Investigating D2 Receptor Selectivity and Related Signal Transduction

Pimozide is an essential tool for in vitro pharmacology studies investigating the functional consequences of high D2 versus D1 receptor selectivity. Its extreme D2/D1 binding ratio (>3,984-fold) is a benchmark that far exceeds that of haloperidol (42-fold) and chlorpromazine (56-fold) [1]. Researchers studying dopamine receptor signaling, particularly the differential pathways activated by D2-like versus D1-like receptors, should select pimozide to minimize off-target D1 receptor engagement. This makes it an ideal control or reference compound for experiments using newer, supposedly more selective D2 antagonists.

Positive Control for hERG Channel Liability in Cardiac Safety Pharmacology Screens

Given its potent hERG channel blockade (IC50 = 18 nM) and well-documented clinical association with QT prolongation, pimozide is an industry-standard positive control for in vitro cardiac safety pharmacology assays [1][2]. Its low selectivity between D2 binding and hERG blockade (<10-fold) provides a benchmark for interpreting the pro-arrhythmic potential of new chemical entities [3]. Procurement of high-purity pimozide is therefore critical for CROs and pharmaceutical companies running standardized hERG patch-clamp or QT-screening panels.

Lead Compound for Repurposing Screens in Oncology Targeting STAT3/5 or Calcium Channels

Pimozide's dual activity as a potent calcium channel antagonist (IC50 = 13 nM) and an inhibitor of STAT3/STAT5 makes it a validated starting point for drug repurposing programs in oncology [1][2]. Its superiority to other DPBP analogs in nitrendipine binding displacement (e.g., vs. penfluridol's 30 nM IC50) positions it as the most potent member of its class for this mechanism [3]. Research groups investigating glioblastoma, osteosarcoma, or other cancers reliant on STAT3 signaling or T-type calcium channels should prioritize pimozide as a reference tool compound to benchmark the activity of novel agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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